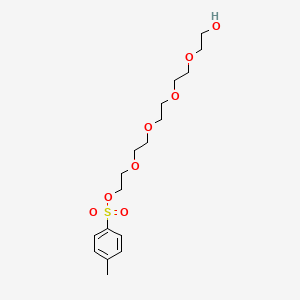

PEG6-Tos

Beschreibung

Eigenschaften

IUPAC Name |

2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28O8S/c1-16-2-4-17(5-3-16)26(19,20)25-15-14-24-13-12-23-11-10-22-9-8-21-7-6-18/h2-5,18H,6-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSODVVYOWINKAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Reactions Involving the Tosyl Group in Peg6 Tos

Nucleophilic Substitution Reactions Mediated by the Tosyl Leaving Group

The tosylate anion is a weak base, making it an excellent leaving group in nucleophilic substitution reactions. chemistrysteps.commasterorganicchemistry.com The conversion of the hydroxyl group of hexaethylene glycol into a tosylate significantly enhances its reactivity towards nucleophiles. masterorganicchemistry.com This activation is a key step in the functionalization of PEG chains. mdpi.com The substitution reactions of PEG-tosylates are versatile, allowing for the introduction of a wide range of functional groups by reacting with nucleophiles such as amines, thiols, and azides. precisepeg.commdpi.com

These reactions typically proceed via a bimolecular nucleophilic substitution (S(_N)2) mechanism. chemistrysteps.com In an S(_N)2 reaction, the nucleophile attacks the electrophilic carbon atom bearing the tosylate group from the backside, leading to a concerted bond-forming and bond-breaking process. ntu.edu.sg This mechanism has important stereochemical implications, resulting in an inversion of configuration at the reaction center. chemistrysteps.comntu.edu.sg

While specific kinetic data for the nucleophilic substitution of PEG6-Tos is not extensively documented in publicly available literature, the kinetics of S(_N)2 reactions involving tosylates are well-established. The rate of these reactions is dependent on the concentrations of both the this compound substrate and the nucleophile, following second-order kinetics. msu.edu

Rate Law for S(_N)2 Reaction of this compound:

Rate = k [this compound] [Nucleophile]

The rate constant, k, is influenced by several factors, including the nature of the nucleophile, the solvent, and the reaction temperature. Stronger nucleophiles lead to faster reaction rates. For instance, amines are good nucleophiles that readily react with PEG-tosylates. youtube.comyoutube.com The reaction rate is also sensitive to steric hindrance around the reaction center. nih.gov

The table below illustrates hypothetical kinetic data for the reaction of this compound with different nucleophiles, showcasing the expected trends in S(_N)2 reactions.

| Nucleophile | Relative Rate Constant (k_rel) | Solvent | Temperature (°C) |

| Azide (B81097) (N₃⁻) | ~150 | DMF | 25 |

| Iodide (I⁻) | ~100 | Acetone | 25 |

| Amine (R-NH₂) | ~50 | Acetonitrile | 25 |

| Thiolate (RS⁻) | ~1000 | Ethanol | 25 |

| Hydroxide (OH⁻) | ~1 | Water | 25 |

Note: This table is illustrative and based on general principles of S(_N)2 reactivity. Actual experimental values for this compound may vary.

Regioselectivity refers to the preference for a reaction to occur at one position over another. masterorganicchemistry.com In the context of a heterobifunctional PEG molecule, such as one with a tosylate at one terminus and a hydroxyl group at the other, nucleophilic attack will be highly regioselective for the carbon bearing the tosylate group, as it is the activated site. mdpi.com The synthesis of such mono-tosylated PEGs from symmetrical diols is a key challenge, often requiring specific reaction conditions to achieve high selectivity and avoid the formation of di-tosylated byproducts. mdpi.com

Stereoselectivity is the preferential formation of one stereoisomer over another. masterorganicchemistry.com When the terminal carbon of the PEG chain is a chiral center, the S(_N)2 reaction with a nucleophile will proceed with a high degree of stereospecificity, leading to an inversion of the stereochemical configuration. chemistrysteps.comntu.edu.sg This is a hallmark of the S(_N)2 mechanism, where the backside attack of the nucleophile dictates the stereochemical outcome. ntu.edu.sg For a reaction to be considered stereospecific, different stereoisomers of the starting material must lead to different stereoisomers of the product. ntu.edu.sgwikipedia.org

Reaction Pathways and Transition State Analysis of Tosylation Reactions

The tosylation of an alcohol, such as hexaethylene glycol, involves the reaction of the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, typically pyridine (B92270). masterorganicchemistry.comyoutube.com The alcohol acts as a nucleophile, attacking the electrophilic sulfur atom of the tosyl chloride. youtube.com This reaction proceeds through a nucleophilic acyl substitution-like mechanism. The presence of pyridine is crucial as it acts as a base to neutralize the HCl byproduct, driving the reaction to completion. chemistrysteps.com

The mechanism does not involve the breaking of the C-O bond of the alcohol, and therefore, the stereochemistry at the carbon atom is retained during the formation of the tosylate. masterorganicchemistry.com The transition state for this reaction involves the simultaneous formation of the O-S bond and breaking of the S-Cl bond.

Computational Chemistry Approaches to Elucidate Reaction Mechanisms of this compound

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating reaction mechanisms, including transition states and reaction intermediates. figshare.comfigshare.com While specific DFT studies on the tosylation of hexaethylene glycol or nucleophilic substitution on this compound are not readily found, such methods have been applied to similar S(_N)2 reactions. nih.gov

DFT calculations can be used to model the potential energy surface of the reaction, identifying the structures and energies of reactants, transition states, and products. figshare.comfigshare.com For the S(_N)2 reaction of this compound with a nucleophile, computational studies could provide insights into the activation energy barrier, the geometry of the pentacoordinate transition state, and the influence of the PEG chain on the reaction energetics. Such studies on related systems have helped to elucidate the concerted nature of the S(_N)2 mechanism. nih.gov

Influence of PEG Chain Length on Tosyl Reactivity

The length of the polyethylene (B3416737) glycol chain can influence the reactivity of the terminal tosyl group, although this effect is generally considered to be modest for shorter oligomers like PEG6. The PEG chain can affect the solubility of the reactant in different solvents, which in turn can influence reaction rates. nih.gov

The following table provides a hypothetical representation of the influence of PEG chain length on the relative rate of a substitution reaction.

| PEG-Tosylate | Number of Ethylene (B1197577) Glycol Units | Hypothetical Relative Rate Constant |

| PEG2-Tos | 2 | 1.05 |

| PEG4-Tos | 4 | 1.02 |

| This compound | 6 | 1.00 |

| PEG8-Tos | 8 | 0.98 |

| PEG12-Tos | 12 | 0.95 |

Note: This table is illustrative and intended to show a potential trend. Actual experimental data may differ.

Advanced Applications of Peg6 Tos in Bioconjugation and Bio Inspired Systems

Covalent Attachment Strategies for Biomolecules Using PEG6-Tos

The primary utility of this compound in bioconjugation lies in the electrophilic nature of the carbon atom bonded to the tosylate group. This allows for efficient coupling with various nucleophilic functional groups present in biomolecules, such as amines, thiols, and alcohols lookchem.comprecisepeg.comaxispharm.com. This reactivity enables the site-specific or non-site-specific modification of proteins, peptides, and other biomolecules, leading to conjugates with altered physicochemical and biological properties.

Ligand Conjugation via Tosyl Reactivity

The tosyl group on this compound readily undergoes nucleophilic substitution (SN2) reactions. This reactivity is leveraged for conjugating various ligands, including small molecules, targeting groups, or other biomolecular probes, to a PEG6 scaffold. The reaction typically involves the displacement of the tosylate leaving group by a nucleophile on the target molecule, forming a stable ether, thioether, or amine linkage. PEG tosylates are known to react effectively with nucleophiles, such as amines, thiols, and alcohols, within a pH range of 8.0 to 9.5 for amino groups precisepeg.comaxispharm.com. This property allows PEG Tosylate to effectively modify proteins, peptides, or other surfaces possessing amino groups precisepeg.com.

Research findings demonstrate the effectiveness of tosyl-activated PEGs in conjugating to proteins and peptides, improving their solubility and stability axispharm.com. While specific detailed research findings solely focused on this compound for general ligand conjugation are dispersed within broader studies of PEGylation, the principle of tosyl reactivity with biomolecular nucleophiles is well-established for PEG tosylates of varying lengths lookchem.comprecisepeg.comaxispharm.commdpi.com.

Application in Antibody-Drug Conjugate (ADC) Development

Antibody-Drug Conjugates (ADCs) are a class of highly potent biopharmaceutical drugs designed for targeted cancer therapy. They consist of a monoclonal antibody conjugated to a cytotoxic payload via a chemical linker. PEG linkers, including those based on PEG6, are crucial components in ADC design, influencing the conjugate's solubility, stability, immunogenicity, and pharmacokinetic properties creative-biolabs.combroadpharm.comfujifilm.comnih.gov.

While many ADCs utilize cleavable linkers designed to release the payload within the tumor microenvironment or inside the target cell, non-cleavable linkers, which release the drug upon lysosomal degradation of the antibody, are also employed nih.gov. PEG linkers can be incorporated into both cleavable and non-cleavable linker designs. The tosyl group of this compound can serve as an attachment point for either the antibody or the cytotoxic payload, depending on the linker architecture. For instance, a non-cleavable linker could involve the direct conjugation of a nucleophilic residue on the antibody to the tosyl group of this compound, which is then attached to the drug. Alternatively, this compound could be part of a more complex cleavable linker system.

The incorporation of PEG linkers in ADCs has been shown to improve stability, reduce immunogenicity, and prolong circulation time creative-biolabs.comnih.gov. The hydrophilic nature of the PEG chain helps to mitigate aggregation, a common issue with hydrophobic drug payloads nih.gov.

Role in Peptide-Drug Conjugate (PDC) Systems

Similar to ADCs, Peptide-Drug Conjugates (PDCs) utilize a targeting peptide linked to a cytotoxic payload. PEG linkers are also valuable in PDC development to enhance the pharmacokinetic profile and solubility of the peptide-drug conjugate. While the search results did not provide specific examples solely focused on this compound in PDCs, the general principles of using PEG linkers in bioconjugation apply cd-bioparticles.net.

The tosyl group of this compound can be used to conjugate the PEG linker to either the targeting peptide or the drug payload, facilitating the assembly of the PDC. The PEG chain contributes to improved solubility and reduced enzymatic degradation of the peptide component, potentially leading to increased circulation half-life and enhanced tumor accumulation.

This compound in Click Chemistry Methodologies

Click chemistry, particularly the copper-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC), provides highly efficient and bioorthogonal methods for conjugation. While this compound itself does not directly participate in click reactions, derivatives of this compound featuring azide (B81097) or alkyne functionalities are widely used in these methodologies. Azide-PEG6-Tos is a notable example of such a derivative. smolecule.combroadpharm.commedchemexpress.comlookchem.comcreative-biolabs.comchemicalbook.com

Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) with Azide-PEG6-Tos

Azide-PEG6-Tos is a heterobifunctional linker containing both an azide group and a tosyl group connected by a PEG6 spacer smolecule.combroadpharm.comchemicalbook.com. The azide functional group is a key component in CuAAC reactions, allowing for the formation of a stable triazole linkage with terminal alkynes broadpharm.commedchemexpress.comchemicalbook.com. This reaction is widely used for conjugating biomolecules, nanoparticles, and other materials.

In the context of bioconjugation, Azide-PEG6-Tos can be reacted with an alkyne-functionalized biomolecule or vice versa, using a copper catalyst. The resulting conjugate incorporates the PEG6 linker, providing enhanced solubility and stability. The tosyl group on the other end of Azide-PEG6-Tos can be utilized for further conjugation steps, allowing for the creation of more complex architectures or the attachment of a second molecule. Studies indicate that Azide-PEG6-Tos can be used as a bioconjugation agent for the covalent attachment of biomolecules lookchem.com.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Applications

SPAAC is a copper-free click chemistry method that utilizes strained cyclooctynes for reaction with azides, offering improved biocompatibility compared to CuAAC due to the absence of a potentially cytotoxic copper catalyst medchemexpress.com. Azide-PEG6-Tos can also participate in SPAAC reactions by reacting with strained cyclooctynes, such as bicyclo[6.1.0]nonynes (BCN) or dibenzocyclooctynes (DBCO) medchemexpress.comchemicalbook.com.

This copper-free approach is particularly valuable for conjugating sensitive biomolecules in biological systems. The reaction between Azide-PEG6-Tos and a strained alkyne-functionalized molecule forms a stable triazole linkage, incorporating the PEG6 linker without the need for a metal catalyst. The tosyl group remains available for subsequent functionalization or conjugation steps. Azide-PEG6-Tos is described as a click chemistry reagent that can undergo SPAAC reactions with molecules containing DBCO or BCN groups medchemexpress.com.

Table 1: Properties of Selected PEG-Tos Compounds

| Compound Name | Formula | Molecular Weight ( g/mol ) | PubChem CID | Key Functional Groups |

| This compound | C₁₇H₂₈O₈S | 392.5 | 15198040 | Hydroxyl, Tosyl |

| Azide-PEG6-Tos | C₁₉H₃₁N₃O₈S | 461.5 | 906007-10-1 | Azide, Tosyl |

| Tos-PEG6-Tos | C₂₄H₃₄O₁₀S₂ | 546.65 | 361968 | Two Tosyl groups |

| S-acetyl-PEG6-Tos | 60146208 | Thioester, Tosyl | ||

| Tos-PEG10-Tos | 722.86 | 109635-64-5 | Two Tosyl groups | |

| Tos-PEG4-Tos | C₂₀H₂₆O₈S₂ | 458.6 | 316652 | Two Tosyl groups |

| Ethylene (B1197577) glycol ditosylate (Tos-PEG1-Tos) | C₁₆H₁₈O₆S₂ | 370.434 | 228289 | Two Tosyl groups |

| m-PEG6-Tos | C₁₈H₃₀O₈S | 406.5 | 80755-67-5 | Methoxy (B1213986), Tosyl |

Table 2: Applications of this compound and Derivatives in Bioconjugation

| Application Area | This compound Derivative Used | Conjugation Strategy | Benefits |

| General Ligand Conjugation | This compound | Nucleophilic Substitution (Tosyl reactivity) | Stable covalent linkage, improved solubility and stability of conjugate. |

| Antibody-Drug Conjugates | This compound (as part of linker) | Covalent attachment to antibody/payload | Enhanced solubility, reduced immunogenicity, modified pharmacokinetics. creative-biolabs.comnih.gov |

| Peptide-Drug Conjugates | This compound (as part of linker) | Covalent attachment to peptide/payload | Improved solubility, reduced degradation, potentially enhanced half-life. |

| Click Chemistry (CuAAC) | Azide-PEG6-Tos | Alkyne-Azide Cycloaddition (Cu-catalyzed) | Efficient and specific conjugation, stable triazole linkage. broadpharm.commedchemexpress.comchemicalbook.com |

| Click Chemistry (SPAAC) | Azide-PEG6-Tos | Strain-Promoted Alkyne-Azide Cycloaddition (Cu-free) | Bioorthogonal conjugation, suitable for sensitive biomolecules. medchemexpress.comchemicalbook.com |

Functionalization of Nanoparticles and Polymeric Carriers for Biomedical Research

Functionalizing the surface of nanoparticles and polymeric carriers is critical for tailoring their interactions with biological systems, thereby improving their efficacy and safety in biomedical applications. PEGylation is a predominant method employed for this purpose. cenmed.com The attachment of PEG chains to the surface of these carriers imparts desirable properties, including increased hydrophilicity and steric stabilization. cenmed.com This surface modification can be achieved through various strategies, including covalent grafting, which is often preferred for its stability in diverse biological conditions. cenmed.com Tosylate-activated PEGs, such as this compound and its derivatives, are useful reagents for covalent functionalization due to the reactivity of the tosyl group with nucleophiles present on the carrier surface or on molecules intended for conjugation to the carrier. innexscientific.com

The size and conformation of PEG chains on the surface significantly influence the behavior of the modified carriers. cenmed.com Factors such as PEG molecular weight, grafting density, and solvent conditions determine whether the PEG chains adopt a "mushroom" or "brush" conformation. cenmed.com These conformational regimes play a crucial role in mediating interactions with biological components. cenmed.com While the specific optimal parameters for this compound may vary depending on the core material and intended application, general principles from PEGylation studies on similar systems provide valuable guidance.

Derivatives like Tos-PEG6-t-Butyl ester have been reported for surface modification of nanoparticles and polymers, leveraging the PEG spacer for hydrophilicity and the tosyl group for attachment. innexscientific.com Similarly, Azide-PEG6-Tos has been used as a linker in bioconjugation, demonstrating the utility of the PEG6-tosylate structure for attaching biomolecules to carriers or for creating complex self-assemblies for drug delivery. cenmed.com

Surface Engineering for Enhanced Biocompatibility

Surface engineering with this compound aims to enhance the biocompatibility of nanoparticles and polymeric carriers. Biocompatibility in the context of drug delivery and imaging often refers to the ability of the material to avoid triggering undesirable biological responses, such as immune recognition, rapid clearance from circulation, and non-specific cellular uptake. PEGylation is a widely adopted strategy to achieve this "stealth" effect. cenmed.com

The hydrophilic nature of the PEG chain on the surface of modified carriers creates a hydration layer that acts as a barrier, reducing the adsorption of opsonins and other plasma proteins. Opsonins are proteins that mark foreign particles for uptake by phagocytic cells of the mononuclear phagocyte system (MPS), primarily located in the liver and spleen. By reducing opsonin adsorption, PEGylation helps the carriers evade rapid clearance, leading to extended circulation times in the bloodstream. cenmed.com This prolonged circulation is often desirable for passive targeting of tissues with leaky vasculature, such as tumors.

Studies on PEGylated nanoparticles and polymeric carriers in general have shown that optimizing PEG chain length and density is crucial for maximizing the stealth effect and enhancing biocompatibility. cenmed.com While specific data for this compound is limited in the provided sources, the presence of the PEG6 chain is expected to contribute to improved biocompatibility compared to unmodified carriers by providing a hydrophilic and flexible layer on the surface. The tosyl group's role is primarily in enabling the stable attachment of the PEG6 chain to the carrier material.

Modulation of Protein Adsorption on Modified Surfaces

Modulating protein adsorption is a key aspect of surface engineering for biomedical applications of nanoparticles and polymeric carriers. When introduced into a biological environment, the surface of unmodified carriers can readily adsorb proteins, forming a "protein corona." The composition and conformation of this protein corona significantly influence the biological fate of the carriers, including their interactions with cells, tissue distribution, and immune response.

PEGylation is highly effective in reducing the non-specific adsorption of proteins. cenmed.com The steric hindrance provided by the flexible PEG chains extending from the surface physically repels approaching proteins. cenmed.com Furthermore, the hydrophilic nature of PEG minimizes favorable hydrophobic interactions that drive the adsorption of many proteins onto material surfaces.

Peg6 Tos in Targeted Protein Degradation Research

Design and Synthesis of PROTAC Linkers Incorporating PEG6-Tos

The design and synthesis of PROTAC linkers incorporating this compound typically involve leveraging the reactive tosyl group for conjugation. This compound can be synthesized as a monotosylated PEG with a hydroxyl group at the other end, or as a bis-tosylated PEG6 with tosyl groups at both ends, depending on the desired synthetic strategy. chemicalbook.comcenmed.com The tosyl group readily undergoes nucleophilic substitution reactions, allowing for the attachment of molecules containing nucleophilic functional groups, such as amines or thiols. axispharm.com

Several variations of this compound linkers exist, including those with additional functional groups that facilitate further chemical modifications, such as azide (B81097) or protected amine moieties. medchemexpress.comtargetmol.comxcessbio.com These variations enable diverse conjugation chemistries, including click chemistry, for the modular assembly of PROTACs. medchemexpress.com

Integration of E3 Ligase Ligands with this compound Linkers

E3 ubiquitin ligase ligands, such as those that bind to Cereblon (CRBN) or von Hippel-Lindau (VHL) protein, are crucial components of PROTACs. guidetopharmacology.org this compound linkers can be integrated with these ligands through chemical reactions that couple a functional group on the E3 ligase ligand with the reactive tosyl group (or a modified functional group) on the this compound linker. For example, a VHL-recruiting ligand has been conjugated to a PEGylated crosslinker with a tosyl group, forming a building block for PROTAC synthesis. broadpharm.com Similarly, PEG-based linkers have been used to conjugate pomalidomide, a CRBN ligand, for the synthesis of PROTACs. adooq.com

Optimization of Linker Length and Flexibility in PROTAC Constructs

The length and flexibility of the linker significantly impact the efficiency of PROTAC-mediated protein degradation. explorationpub.com PEG chains, including PEG6, provide flexibility and can span varying distances between the target protein and the E3 ligase binding sites within the ternary complex. explorationpub.com Studies have shown that systematic changes in PEG linker length can easily be achieved, affecting the degradation efficiency of PROTAC molecules. biochempeg.com While longer linkers often demonstrate higher efficiency in mediating target protein degradation, the optimal linker length is dependent on the specific POI and E3 ligase being targeted, as well as the geometry of the induced ternary complex. explorationpub.com Research has explored the effect of different PEG linker lengths, including PEG6, on degradation activity, revealing that the optimal length can vary depending on the target. nih.govfrontiersin.org Computational methods can also be used to predict the required linker length and the structure of the formed ternary complex. explorationpub.com

Mechanistic Insights into PROTAC-Mediated Protein Degradation Involving this compound Linkers

PROTACs function by inducing the formation of a ternary complex between the POI, the PROTAC molecule, and an E3 ubiquitin ligase. The this compound linker, as part of the PROTAC structure, facilitates the necessary spatial proximity and orientation between the POI and the E3 ligase for efficient ubiquitination of the target protein. The flexibility of the PEG6 linker allows for conformational adjustments required for optimal interaction within the ternary complex. explorationpub.com Following ubiquitination, the tagged protein is recognized and degraded by the 26S proteasome. The properties of the linker, including its composition and length, play a key role in the stable formation of this ternary complex.

A phenomenon known as the "hook effect" can be observed with PROTACs, where degradation efficiency decreases at higher PROTAC concentrations. nih.govfrontiersin.org This is attributed to the formation of binary complexes (either PROTAC-POI or PROTAC-E3 ligase) rather than the desired ternary complex, which is essential for degradation. frontiersin.org The linker's characteristics can influence the propensity for binary versus ternary complex formation.

Structural Activity Relationship Studies in this compound-Based PROTACs

Structural Activity Relationship (SAR) studies in PROTACs involving this compound linkers focus on understanding how modifications to the linker structure, length, or attachment points influence the PROTAC's activity, including binding affinity, ternary complex formation, ubiquitination efficiency, and ultimately, target protein degradation. The complex structure of PROTACs can make SAR analysis challenging.

Studies comparing different PEG linker lengths, including PEG6, in PROTACs targeting specific proteins have provided insights into the relationship between linker length and degradation potency. nih.govfrontiersin.org These studies highlight that the optimal linker length is not universal and depends on the specific PROTAC design and target. For instance, in one study, a PEG6 linker showed optimal degradation efficiency at a specific target site compared to shorter PEG linkers. nih.gov The chemical composition and linker attachment points can also influence the selectivity profiles of PROTACs. explorationpub.com

Research in Material Science Applications of Peg6 Tos

Development of Polyethylene (B3416737) Glycol-Modified Functional Coatings

Polyethylene glycol modification is a widely employed strategy to impart desirable surface properties to materials, particularly to enhance hydrophilicity and reduce non-specific protein and cell adhesion, thereby improving biocompatibility. nih.gov PEG6-Tos and related PEG tosylates are utilized in the creation of such functional coatings. The tosyl group allows for the covalent attachment of the PEG chain to various substrates through reactions with nucleophilic groups present on the surface. This grafting process alters the surface chemistry and topography, leading to modified surface energy and wettability. nih.gov

Research has explored the surface properties of tosylate-functionalized poly(ethylene glycol) using techniques like inverse gas chromatography, providing insights into their dispersive surface energy and acid-base parameters. researchgate.net By controlling the molecular weight and grafting density of the PEG chains, researchers can tailor the surface properties of materials for specific applications. For instance, increasing the molecular weight and concentration of grafted PEG has been shown to increase the hydrophilicity and surface free energy of modified substrates. nih.gov

Engineering of Graft Polymer Compounds Utilizing this compound

This compound plays a significant role in the synthesis of graft polymer compounds, where PEG chains are branched onto a polymer backbone. This engineering approach combines the properties of the backbone polymer with the attributes of PEG, such as increased solubility, flexibility, and biocompatibility. PEG-tosylates, including this compound, serve as reactive intermediates or macromonomers in various grafting techniques. biochempeg.combiochempeg.combiochempeg.combiochempeg.com

One method involves utilizing the tosyl group as a leaving group in reactions with nucleophilic sites on a pre-formed polymer backbone. Alternatively, PEG-substituted macromonomers containing a tosylate group can be synthesized and then copolymerized with other monomers to form graft structures. The ability of the tosyl group to be displaced by various nucleophiles allows for the introduction of PEG chains onto polymers with diverse functionalities. Studies on grafting PEG onto materials like polyurethanes have demonstrated that the grafting reaction can occur at specific linkages within the polymer structure, leading to successful incorporation of PEG chains and modification of material properties. nih.gov The degree of grafting can be controlled, influencing the final characteristics of the graft copolymer. nih.gov

Advanced Polymeric Materials Synthesis for Specialized Research Applications

This compound is a valuable reagent in the synthesis of advanced polymeric materials beyond simple functional coatings and graft copolymers. Its well-defined structure and reactive tosyl group enable the creation of polymers with precisely controlled architectures and functionalities for specialized research applications.

PEG-tosylates are employed as key intermediates in the synthesis of uniform or monodisperse PEGs, which are polymers with a defined molecular weight and low polydispersity. acs.orgrsc.org Unlike traditional polymerization methods that yield a distribution of chain lengths, stepwise synthesis utilizing tosylate intermediates allows for the creation of discrete PEG molecules. acs.orgrsc.org This precision is crucial for applications where the exact size and structure of the polymer are critical for performance.

Furthermore, this compound can be a precursor for the synthesis of heterobifunctional PEG derivatives, which possess two different reactive end groups. rsc.orgmdpi.com These asymmetric PEGs are highly versatile linkers for conjugating different molecules or building complex polymeric architectures. The tosyl group can be selectively converted into various functional groups, such as azide (B81097), amine, or thiol, through nucleophilic substitution reactions. mdpi.com These functionalized PEGs are then used in various material science applications, including the creation of hydrogels and other advanced materials for research purposes. mdpi.com Azide-PEG6-Tos, for instance, is utilized as a building block for synthesizing functional polymers with tailored properties, often employing click chemistry for conjugation. lookchem.comcd-bioparticles.net

The synthesis of these advanced polymeric materials often involves multi-step reactions, where the tosylate group's reactivity is exploited to introduce desired functionalities or to build complex structures. Detailed synthetic procedures and characterization techniques, such as NMR spectroscopy, are employed to confirm the successful incorporation of the PEG and the functional groups. mdpi.com

Translational Research and Future Directions for Peg6 Tos Chemistry

Emerging Methodologies for PEG6-Tos Functionalization

The functionalization of this compound primarily leverages the reactivity of its terminal groups: the tosyl group and the hydroxyl group. The tosyl group is particularly amenable to nucleophilic substitution, allowing for its replacement with a wide array of functional moieties such as azides, amines, or thiols precisepeg.commdpi.com. This is a fundamental strategy for synthesizing heterobifunctional PEG derivatives, where one end is modified while the other retains a different reactive group or is capped mdpi.com.

Emerging methodologies in PEG functionalization, applicable to this compound, focus on achieving high specificity, efficiency, and mild reaction conditions. The synthesis of heterobifunctional PEGs often utilizes a tosylate intermediate, which is subsequently converted to the desired functional group mdpi.com. For instance, α-azide-ω-hydroxyl PEG can be synthesized through the displacement of the tosylate group by sodium azide (B81097) mdpi.com. This azide functionality is a key handle for "click chemistry," a set of highly efficient and selective reactions widely used in bioconjugation labinsights.nlbiochempeg.comsmolecule.com. Click chemistry allows for the facile attachment of PEG derivatives to biomolecules under mild, biocompatible conditions biochempeg.com.

Beyond traditional substitution reactions, novel synthetic approaches are being explored. Mechanochemical synthesis has been demonstrated as a solvent-free and environmentally friendly method for preparing PEG-tosylates mdpi.com. This approach offers a greener alternative to conventional solution-based methods. Furthermore, controlled synthesis techniques, such as silver oxide mediated monotosylation, have been developed to improve the yield and purity of monofunctional PEG tosylates from symmetric PEG diols, overcoming the limitations of statistical reactions acs.org. These advancements in synthetic methodologies enable the creation of this compound derivatives with precise structures and functionalities, crucial for developing sophisticated molecular architectures for translational applications.

Integration of this compound in Multifunctional Molecular Probes

This compound and its functionalized derivatives are increasingly integrated into the design of multifunctional molecular probes for various biomedical applications. The PEG chain provides desirable properties such as increased solubility in aqueous media, reduced immunogenicity, and enhanced circulation half-life, which are crucial for in vivo applications mdpi.comucl.ac.beresearchgate.netresearchgate.netcrimsonpublishers.comnih.gov. The reactive tosyl group or the functional handles introduced through its modification allow for the conjugation of targeting ligands, imaging agents, therapeutic molecules, or other functional units to the PEG scaffold.

A notable application is the use of PEG-tosylate derivatives, such as Azide-PEG6-Tos, in the synthesis of PROTACs (proteolysis-targeting chimeras) smolecule.com. PROTACs are bifunctional molecules that recruit target proteins to E3 ubiquitin ligases, leading to their degradation biochempeg.comresearchgate.net. PEG linkers, including those based on the PEG6 length, are integral components of PROTACs, influencing their pharmacokinetic properties and target engagement.

PEGylated linkers, including PEG6 derivatives, are also employed in the development of imaging probes. For example, an 18F-labeled probe, 18F-PEG6-IPQA, incorporating a PEG6 linker, has been investigated for positron emission tomography (PET) imaging of epidermal growth factor receptor (EGFR) expression in tumors nih.gov. The PEG linker in such probes can influence their biodistribution, clearance, and interaction with biological targets.

The versatility of this compound allows for the creation of heterobifunctional linkers, such as Azide-PEG6-Tos, which possess distinct reactive groups at each end smolecule.com. This enables orthogonal conjugation strategies, allowing for the selective attachment of two different molecules to the PEG scaffold. This capability is fundamental for constructing complex multifunctional probes that combine targeting, imaging, and therapeutic functionalities within a single molecular entity.

Theoretical Predictions and Computational Modeling for Novel this compound Applications

While extensive research exists on the synthesis and application of PEG and PEG-tosylate derivatives, specific theoretical predictions and computational modeling studies focused explicitly on this compound are not widely reported in the provided search results. However, computational chemistry and molecular modeling play a significant role in understanding the behavior of molecules and predicting their interactions, which can be highly relevant to the design and application of PEG-based compounds.

For instance, computational modeling can be used to simulate the behavior of PEGylated probes in biological environments, predicting their diffusion rates, binding affinities to targets, and interactions with cellular membranes. Although not specific to this compound, theoretical studies on the thermodynamic interactions of PEG-tosylate with various solvents have been conducted using techniques like inverse gas chromatography inoe.ro. Such studies provide fundamental data on the solubility and interaction parameters, which are valuable for optimizing reaction and formulation conditions.

Predictive modeling could also be applied to design novel this compound-based molecules with tailored properties for specific applications. By simulating the potential outcomes of different functionalization strategies or the behavior of conjugates in silico, researchers might be able to prioritize experimental efforts and accelerate the discovery of new applications in areas like targeted drug delivery or molecular imaging. The absence of numerous specific studies on computational modeling of this compound suggests an opportunity for future research to leverage these powerful tools to gain a deeper understanding of its behavior and guide the design of novel derivatives and applications.

Challenges and Opportunities in Scaling Up this compound Research Discoveries

Scaling up the synthesis and application of this compound from laboratory research to potential large-scale use presents both challenges and opportunities. The synthesis of PEG derivatives, including tosylates, often involves multiple steps and purification procedures, which can be challenging to optimize for large-scale production while maintaining high purity and yield acs.org. Achieving consistent product quality across larger batches is a critical aspect of scaling up, particularly for applications in pharmaceuticals and biotechnology where strict regulatory standards apply acs.org.

Challenges in scaling up the synthesis of PEG-tosylates and their derivatives include managing reaction conditions, ensuring efficient mixing and heat transfer in larger reaction vessels, and developing cost-effective and environmentally friendly purification methods. While some studies have reported scale-up procedures for the synthesis of PEG derivatives, such as cyclic PEG via a tosylate intermediate or PEG azide derivatives for click chemistry, specific challenges related to the large-scale synthesis of this compound for diverse downstream applications require further investigation jenkemusa.comacs.orgresearchgate.netacs.org.

Opportunities in scaling up this compound research discoveries lie in the potential for widespread application of PEGylation technology and the increasing demand for well-defined PEG linkers in various fields. As research into targeted therapeutics, molecular diagnostics, and advanced materials continues to grow, the need for high-quality, scalable synthesis of building blocks like this compound will increase.

Q & A

Q. How can researchers ensure ethical reporting of this compound toxicity in preclinical studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.